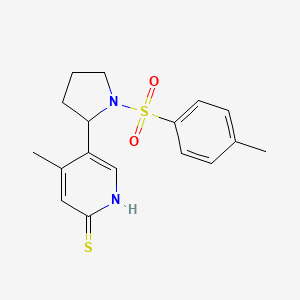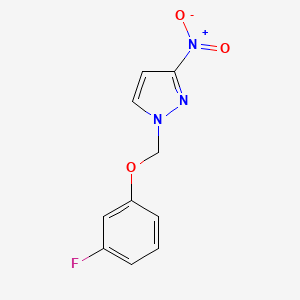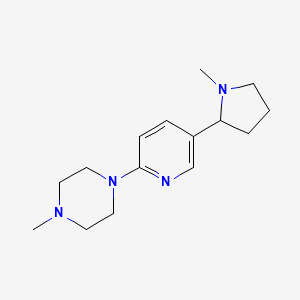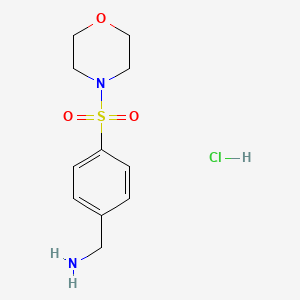
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of dichlorophenyl and nitrophenyl groups attached to a triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 2-(2,4-Dichlorophenyl)-5-(4-aminophenyl)-1H-1,2,4-triazol-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Agriculture: The compound is explored for its use as a pesticide or herbicide, targeting specific pests or weeds.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one involves the inhibition of specific enzymes and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in the biosynthesis of essential biomolecules.
Pathway Disruption: It can disrupt cellular pathways by binding to key proteins and altering their function, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the nitrophenyl group, which may result in different biological activity.
5-(4-Nitrophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the dichlorophenyl group, affecting its chemical reactivity and applications.
Uniqueness
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhanced activity compared to similar compounds.
Properties
Molecular Formula |
C14H8Cl2N4O3 |
|---|---|
Molecular Weight |
351.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H8Cl2N4O3/c15-9-3-6-12(11(16)7-9)19-14(21)17-13(18-19)8-1-4-10(5-2-8)20(22)23/h1-7H,(H,17,18,21) |
InChI Key |
GDYNQDVAXQLYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)


![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)



![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B11819233.png)
![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)


